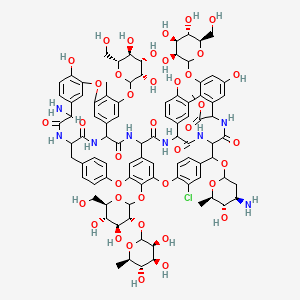
Actaplanin B1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Actaplanin B1 is a glycopeptide antibiotic produced by the bacterium Actinoplanes missouriensis. This compound is notable for its use in promoting growth and increasing milk production in livestock.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of actaplanin B1 involves the fermentation of Actinoplanes missouriensis under controlled conditions. The process begins with the cultivation of the bacterium in a nutrient-rich medium, followed by the extraction and purification of the antibiotic complex. High-performance liquid chromatography is often used to isolate this compound from other actaplanin variants .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fermentation processes. The bacterium is grown in bioreactors, where conditions such as temperature, pH, and nutrient supply are carefully regulated to optimize yield. After fermentation, the antibiotic is extracted using solvent extraction techniques and further purified through chromatography .
Chemical Reactions Analysis
Types of Reactions
Actaplanin B1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have altered biological activity.
Reduction: Reduction reactions can modify the glycopeptide structure, potentially affecting its antibiotic properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure specificity and yield .
Major Products
These derivatives are often studied for their enhanced or modified antibiotic activity .
Scientific Research Applications
Actaplanin B1 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying glycopeptide antibiotics and their synthesis.
Biology: Researchers use this compound to investigate bacterial resistance mechanisms and the role of glycopeptides in microbial inhibition.
Medicine: this compound is explored for its potential in treating infections caused by Gram-positive bacteria, including resistant strains.
Mechanism of Action
Actaplanin B1 exerts its effects by inhibiting cell wall synthesis in Gram-positive bacteria. It binds to the D-alanyl-D-alanine terminus of cell wall precursors, preventing their incorporation into the growing cell wall. This action disrupts cell wall integrity, leading to bacterial cell death. The molecular targets include enzymes involved in peptidoglycan synthesis, such as transpeptidases and carboxypeptidases .
Comparison with Similar Compounds
Actaplanin B1 is similar to other glycopeptide antibiotics, such as vancomycin and ristocetin. it is unique in its specific amino sugar composition and the presence of varying amounts of glucose, mannose, and rhamnose . These structural differences can influence its spectrum of activity and efficacy.
Similar Compounds
Vancomycin: Another glycopeptide antibiotic used to treat serious Gram-positive infections.
Ristocetin: Shares the same amino sugar as actaplanin and is used in coagulation studies.
Teicoplanin: Similar in structure and function, used for treating Gram-positive bacterial infections.
This compound stands out due to its unique structural components and its application in both medical and agricultural fields.
Properties
CAS No. |
88357-82-8 |
|---|---|
Molecular Formula |
C90H101ClN8O39 |
Molecular Weight |
1954.2 g/mol |
IUPAC Name |
methyl 22-amino-2-[(4R,5S,6R)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-5-chloro-64-[(3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-26,44,49-trihydroxy-30-methyl-21,35,38,54,56,59-hexaoxo-31,47-bis[[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29,31,33(60),41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylate |
InChI |
InChI=1S/C90H101ClN8O39/c1-29-48-19-36(20-49(29)131-88-75(116)71(112)67(108)54(26-100)133-88)61-83(121)97-62-37-21-52(128-39-10-5-32(6-11-39)15-44(80(118)95-61)94-81(119)59(93)33-7-13-46(105)50(18-33)130-48)78(137-90-79(73(114)69(110)56(28-102)135-90)138-87-74(115)70(111)66(107)31(3)127-87)53(22-37)129-47-14-9-35(17-42(47)91)77(136-57-25-43(92)65(106)30(2)126-57)64-85(123)98-63(86(124)125-4)41-23-38(103)24-51(132-89-76(117)72(113)68(109)55(27-101)134-89)58(41)40-16-34(8-12-45(40)104)60(82(120)99-64)96-84(62)122/h5-14,16-24,30-31,43-44,54-57,59-77,79,87-90,100-117H,15,25-28,92-93H2,1-4H3,(H,94,119)(H,95,118)(H,96,122)(H,97,121)(H,98,123)(H,99,120)/t30-,31-,43-,44?,54-,55-,56-,57?,59?,60?,61?,62?,63?,64?,65-,66-,67-,68-,69-,70+,71+,72+,73+,74+,75+,76+,77?,79-,87?,88?,89?,90?/m1/s1 |
InChI Key |
KAKQAAZRQJPUOS-DNGYIYSOSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H](CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)OC5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=C(C=CC(=C6)C(C(=O)N3)NC(=O)C7C8=CC(=C(C(=C8)OC9=C(C=C2C=C9)Cl)OC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)OC1[C@H]([C@H]([C@@H]([C@H](O1)C)O)O)O)OC1=CC=C(CC2C(=O)NC(C3=CC(=C(C(=C3)OC3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C)OC3=C(C=CC(=C3)C(C(=O)N2)N)O)C(=O)N7)C=C1)O)C(=O)OC)N)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)OC5C(C(C(C(O5)CO)O)O)O)C6=C(C=CC(=C6)C(C(=O)N3)NC(=O)C7C8=CC(=C(C(=C8)OC9=C(C=C2C=C9)Cl)OC1C(C(C(C(O1)CO)O)O)OC1C(C(C(C(O1)C)O)O)O)OC1=CC=C(CC2C(=O)NC(C3=CC(=C(C(=C3)OC3C(C(C(C(O3)CO)O)O)O)C)OC3=C(C=CC(=C3)C(C(=O)N2)N)O)C(=O)N7)C=C1)O)C(=O)OC)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















